rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid: is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group
Preparation Methods
The synthesis of rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.
Fluorination: Introduction of fluorine atoms using fluorinating agents under controlled conditions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and carboxylic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid can be compared with other similar compounds, such as:
rac-(1R,2S,5S)-bicyclo[3.1.0]hexane-2-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
rac-(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Contains methyl groups instead of fluorine, leading to variations in biological activity and applications.
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid:
These comparisons highlight the uniqueness of rac-(1R,2S,5S)-6,6-difluorobicyclo[31
Properties
Molecular Formula |
C7H8F2O2 |
---|---|
Molecular Weight |
162.13 g/mol |
IUPAC Name |
(1S,2R,5R)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3(5(4)7)6(10)11/h3-5H,1-2H2,(H,10,11)/t3-,4-,5+/m1/s1 |
InChI Key |
WGLFEUAWPWVCGR-WDCZJNDASA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]1C(=O)O)C2(F)F |
Canonical SMILES |
C1CC2C(C1C(=O)O)C2(F)F |
Origin of Product |
United States |
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